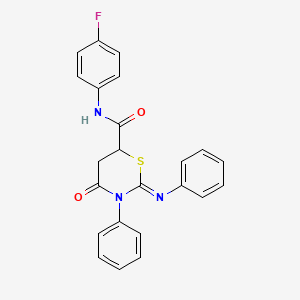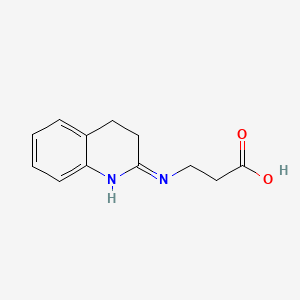
(2Z)-N-(4-fluorophenyl)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物(2Z)-N-(4-フルオロフェニル)-4-オキソ-3-フェニル-2-(フェニルイミノ)-1,3-チアザナン-6-カルボキサミド は、チアザナン環、フルオロフェニル基、カルボキサミド基を含む複雑な構造を特徴とする合成有機分子です。この化合物は、その潜在的な生物活性と独特の化学的性質により、科学研究のさまざまな分野で注目されています。
準備方法
合成ルートと反応条件
(2Z)-N-(4-フルオロフェニル)-4-オキソ-3-フェニル-2-(フェニルイミノ)-1,3-チアザナン-6-カルボキサミドの合成は、通常、容易に入手可能な前駆体から開始される複数のステップを伴います。一般的な合成ルートの1つは次のとおりです。
チアザナン環の形成: このステップでは、チオアミドなどの適切な前駆体を、酸性または塩基性条件下で適切なアルデヒドまたはケトンと環化します。
フルオロフェニル基の導入: これは、求電子置換反応によって達成できます。この反応では、Selectfluorなどの試薬を使用して、フッ素原子がフェニル環に導入されます。
カルボキサミド基の形成: このステップでは、アミンを、酸塩化物やエステルなどのカルボン酸誘導体と穏やかな条件下で反応させて、カルボキサミド結合を形成します。
工業生産方法
この化合物の工業生産は、高収率と高純度を確保するために、上記の合成ステップを最適化することを含む可能性が高いです。これには、反応条件をより適切に制御するための連続フローリアクターの使用や、産業的な需要を満たすためのプロセス規模の拡大などが含まれます。
化学反応の分析
反応の種類
酸化: この化合物は、特にチアザナン環で酸化反応を起こし、スルホキシドまたはスルホンを生成します。
還元: 還元反応はカルボニル基を標的にし、アルコールに変換します。
置換: 芳香族環は、使用される試薬と条件に応じて、ハロゲン化またはニトロ化などのさまざまな置換反応を起こすことができます。
一般的な試薬と条件
酸化: 過酸化水素やm-クロロ過安息香酸 (m-CPBA) などの試薬を穏やかな条件下で使用する。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの試薬を使用する。
置換: 触媒の存在下で臭素 (Br2) や硝酸 (HNO3) などの求電子試薬を使用する。
生成される主要な生成物
酸化: スルホキシドまたはスルホン。
還元: アルコール誘導体。
置換: ハロゲン化またはニトロ化された芳香族化合物。
科学研究への応用
化学
化学において、(2Z)-N-(4-フルオロフェニル)-4-オキソ-3-フェニル-2-(フェニルイミノ)-1,3-チアザナン-6-カルボキサミドは、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の構造により、さまざまな化学変換を探索し、新しい合成方法を開発できます。
生物学
生物学的研究において、この化合物は、生物活性分子の可能性について研究されています。酵素や受容体などの生物学的標的との相互作用は、特に注目されています。これは、新しい医薬品の開発のためのリード化合物として役立ちます。
医学
医学において、この化合物の潜在的な治療効果が調査されています。抗炎症、抗菌、または抗がん特性を示す可能性があり、薬物開発の候補となります。
産業
産業部門では、この化合物は、新しい材料の開発や、他の貴重な化合物の合成における中間体として使用できます。
科学的研究の応用
Chemistry
In chemistry, (2Z)-N-(4-fluorophenyl)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, are of particular interest. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
(2Z)-N-(4-フルオロフェニル)-4-オキソ-3-フェニル-2-(フェニルイミノ)-1,3-チアザナン-6-カルボキサミドがその効果を発揮するメカニズムには、特定の分子標的との相互作用が含まれます。これらの標的には、酵素、受容体、または他のタンパク質が含まれます。この化合物は、これらの標的を阻害または活性化し、観察された生物学的効果をもたらす生化学的イベントのカスケードを引き起こす可能性があります。
類似の化合物との比較
類似の化合物
- (2Z)-N-(4-クロロフェニル)-4-オキソ-3-フェニル-2-(フェニルイミノ)-1,3-チアザナン-6-カルボキサミド
- (2Z)-N-(4-ブロモフェニル)-4-オキソ-3-フェニル-2-(フェニルイミノ)-1,3-チアザナン-6-カルボキサミド
- (2Z)-N-(4-メチルフェニル)-4-オキソ-3-フェニル-2-(フェニルイミノ)-1,3-チアザナン-6-カルボキサミド
独自性
(2Z)-N-(4-フルオロフェニル)-4-オキソ-3-フェニル-2-(フェニルイミノ)-1,3-チアザナン-6-カルボキサミドにフッ素原子が存在することによって、代謝安定性の向上や電子特性の変化など、さまざまな置換基を持つアナログと比較して独自の特性が付与されます。これは、薬物動態のプロファイルを改善した薬剤の開発において、医薬品化学で特に価値があります。
類似化合物との比較
Similar Compounds
- (2Z)-N-(4-chlorophenyl)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide
- (2Z)-N-(4-bromophenyl)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide
- (2Z)-N-(4-methylphenyl)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide
Uniqueness
The presence of the fluorine atom in (2Z)-N-(4-fluorophenyl)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide imparts unique properties, such as increased metabolic stability and altered electronic characteristics, compared to its analogs with different substituents. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.
特性
分子式 |
C23H18FN3O2S |
|---|---|
分子量 |
419.5 g/mol |
IUPAC名 |
N-(4-fluorophenyl)-4-oxo-3-phenyl-2-phenylimino-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C23H18FN3O2S/c24-16-11-13-18(14-12-16)25-22(29)20-15-21(28)27(19-9-5-2-6-10-19)23(30-20)26-17-7-3-1-4-8-17/h1-14,20H,15H2,(H,25,29) |
InChIキー |
FAYIEUBOGUIBAG-UHFFFAOYSA-N |
正規SMILES |
C1C(SC(=NC2=CC=CC=C2)N(C1=O)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol](/img/structure/B11621282.png)
![N-[(E)-Amino[(4,6,7-trimethylquinazolin-2-YL)amino]methylidene]-2-phenylacetamide](/img/structure/B11621289.png)
![4-ethoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11621293.png)
![2-(1-adamantyl)-5-(3,4-dimethoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B11621301.png)
![ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621312.png)
![methyl N-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)valinate](/img/structure/B11621314.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-{[3-(morpholin-4-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621318.png)
![7-(3-ethoxypropyl)-N-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621328.png)
![N-cyclohexyl-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621346.png)
![ethyl 2-{(4E)-4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11621358.png)

![Ethyl (2Z)-2-{[5-(2,3-dichlorophenyl)furan-2-YL]methylidene}-7-methyl-3-oxo-5-(thiophen-2-YL)-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11621379.png)
![2-Ethyl-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11621380.png)
![ethyl 7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11621381.png)
